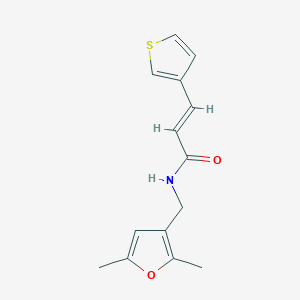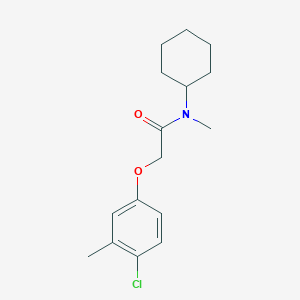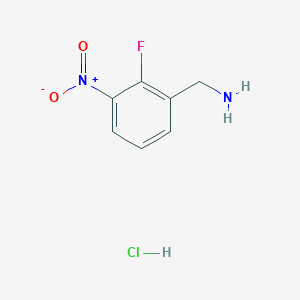
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(thiophen-3-yl)acrylamide, also known as DMF-TA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Molecular Engineering for Solar Cell Applications
Research on organic sensitizers for solar cells has demonstrated that molecules comprising donor, electron-conducting, and anchoring groups can be molecularly engineered to enhance solar energy conversion efficiency. For instance, sensitizers developed for anchoring onto TiO2 films have shown unprecedented efficiencies in photon to current conversion, indicative of the potential of acrylamide derivatives in renewable energy technologies (Sanghoon Kim et al., 2006).
Polymer Synthesis and Characterization
Acrylamides play a crucial role in the polymerization processes, leading to materials with varied applications from biomedical to industrial. For example, N,N-Dialkylacrylamides have been polymerized using specific catalysts to produce polymers with narrow molecular weight distributions and specific configurations, indicating the importance of acrylamide derivatives in producing materials with precise properties (M. Kobayashi et al., 1999).
Synthesis of Pyrimidine Derivatives
Acrylamide derivatives are utilized in the synthesis of pyrimidine derivatives, demonstrating their importance in medicinal chemistry and drug development. These compounds have been synthesized from reactions with amidines to produce pyrimidones, highlighting the versatility of acrylamide derivatives in synthesizing heterocyclic compounds with potential therapeutic applications (L. Sokolenko et al., 2017).
Bioconjugation and Drug Delivery Systems
The RAFT synthesis of acrylic copolymers containing poly(ethylene glycol) demonstrates the application of acrylamide derivatives in developing well-defined aldehyde-containing copolymers. These materials are significant for bioconjugation, illustrating the potential of acrylamide derivatives in creating drug delivery systems (N. Rossi et al., 2008).
Environmental Sensing and Removal of Heavy Metals
Nonconjugated biocompatible macromolecular luminogens have been synthesized for the sensing and removal of Fe(III) and Cu(II), showcasing the environmental applications of acrylamide derivatives. These materials offer sensitive detection and efficient removal of heavy metals, highlighting their potential in environmental remediation (Arnab Dutta et al., 2020).
properties
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-7-13(11(2)17-10)8-15-14(16)4-3-12-5-6-18-9-12/h3-7,9H,8H2,1-2H3,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPORXSVVCSNIQJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(thiophen-3-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)
![5-Thieno[3,2-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2520495.png)
![(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2520496.png)
![2-(1-Methylindol-3-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2520497.png)

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)

![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)
![3-(2-Chlorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2520507.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide](/img/structure/B2520511.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2520514.png)